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molecular formula C15H16N2O B8360420 2-(1-Methyl-7-methoxytetralin-1-yl)malononitrile

2-(1-Methyl-7-methoxytetralin-1-yl)malononitrile

Cat. No. B8360420
M. Wt: 240.30 g/mol
InChI Key: XMRYMVNLOKPDCE-UHFFFAOYSA-N
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Patent
US08450522B2

Procedure details

To a solution of methylmagnesium bromide (3.0 M in diethyl ether (12.0 mL, 36.0 mmol)) and copper(I) iodide (6.86 g, 36.0 mmol) in THF (100 mL) was added 48.1 (6.73 g, 30.0 mmol) at room temperature. The resulting mixture was refluxed for 4 hours. The mixture was then cooled in an ice-bath, quenched with aqueous NH4Cl (200 mL), extracted with ether, concentrated, and purified by silica gel column chromatography to give 48.2 (4.8 g, 66% yield). MS ESI (pos.) M/E: 241 (M+H).
Quantity
12 mL
Type
reactant
Reaction Step One
Name
48.1
Quantity
6.73 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
6.86 g
Type
catalyst
Reaction Step One
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[CH3:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][CH2:12][C:13]2=[C:16]([C:19]#[N:20])[C:17]#[N:18])=[CH:8][CH:7]=1>C1COCC1.[Cu]I>[CH3:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][CH2:12][C:13]2([CH:16]([C:19]#[N:20])[C:17]#[N:18])[CH3:1])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C[Mg]Br
Name
48.1
Quantity
6.73 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=C(C#N)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
copper(I) iodide
Quantity
6.86 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
quenched with aqueous NH4Cl (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCCC(C2=C1)(C)C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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